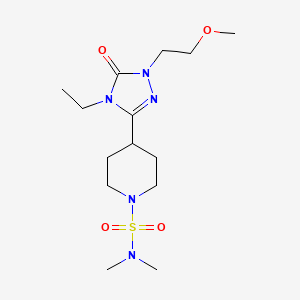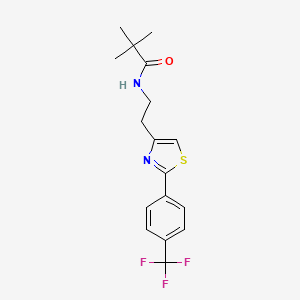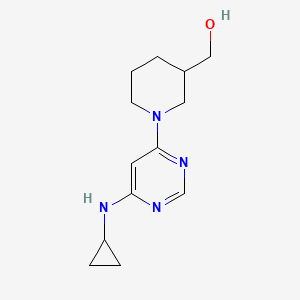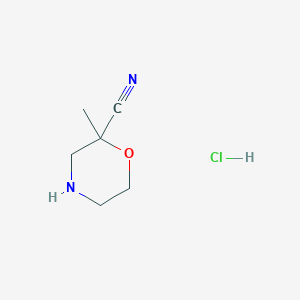![molecular formula C15H10F3N3O3 B2555466 5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 797809-13-3](/img/structure/B2555466.png)
5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are the dominant motif of many drugs . These compounds have varied and significant biological activities, and are used in the development of antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines are prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .Molecular Structure Analysis
The trifluoromethyl group in the compound has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo[1,5-a]pyrimidines .Scientific Research Applications
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine derivatives have been recognized for their broad medicinal properties, including anticancer, anti-infectious, anti-inflammatory activities, and as central nervous system (CNS) agents. The structure-activity relationship (SAR) studies of these compounds provide valuable insights for medicinal chemists in the development of drug-like candidates. This scaffold serves as a building block for developing potential drug candidates with diverse biological properties. The research emphasizes the synthetic strategies employed and the significant biological activities associated with SAR studies of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the scope for medicinal chemists to exploit this scaffold further (Cherukupalli et al., 2017).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines, have been a focus of study due to their implications in synthetic chemistry. This research highlights the significance of regio-orientation in the formation of pyrazolo[1,5-a]pyrimidines, which is crucial for developing synthetic methodologies and understanding the structural basis of their biological activities (Mohamed & Mahmoud, 2019).
Synthetic Pathways for Pyranopyrimidine Derivatives
The synthesis of pyranopyrimidine derivatives, which are key precursors for medicinal and pharmaceutical industries, highlights the broader applicability of the pyrazolo[1,5-a]pyrimidine scaffold. This review covers synthetic pathways for developing substituted pyranopyrimidines through one-pot multicomponent reactions, showcasing the role of diversified catalysts. The applications of these derivatives in drug development underscore the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in synthesizing complex molecules with potential therapeutic applications (Parmar et al., 2023).
Optoelectronic Materials from Quinazolines and Pyrimidines
Research on quinazolines and pyrimidines, including derivatives from the pyrazolo[1,5-a]pyrimidine scaffold, for optoelectronic materials demonstrates the potential of these compounds beyond traditional medicinal applications. This review highlights the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials. The properties of these materials, such as luminescence and electroluminescence, are of significant interest for the development of electronic devices, image sensors, and organic light-emitting diodes (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been reported to inhibit pi3kγ and CDK7 , which are key proteins involved in cell signaling and cell cycle regulation, respectively.
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as pi3kγ and cdk7) to inhibit their activity . This inhibition could lead to changes in cell signaling pathways and cell cycle progression.
Biochemical Pathways
Inhibition of pi3kγ and cdk7 can impact a variety of cellular processes, including cell growth, survival, and proliferation . These effects could potentially disrupt cancer progression and immune responses.
Result of Action
Based on the known actions of similar compounds, it could potentially inhibit cell growth and proliferation by disrupting cell signaling and cell cycle progression .
properties
IUPAC Name |
5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-24-9-4-2-3-8(5-9)11-6-12(15(16,17)18)21-13(20-11)10(7-19-21)14(22)23/h2-7H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAFVTBHXRPEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide](/img/structure/B2555384.png)




![2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2555393.png)
![(5R)-5,8,8abeta,9-Tetrahydro-9xi-chloro-5-(3,4,5-trimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-6(5aalphaH)-one](/img/structure/B2555395.png)



![2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide](/img/structure/B2555400.png)

![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2555403.png)
